molecular formula C14H15NO5 B12911822 2-Nitro-1-benzofuran-5-YL hexanoate CAS No. 56897-37-1

2-Nitro-1-benzofuran-5-YL hexanoate

Cat. No.: B12911822
CAS No.: 56897-37-1
M. Wt: 277.27 g/mol
InChI Key: FNMFEKKWAIOWDZ-UHFFFAOYSA-N
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Description

2-Nitrobenzofuran-5-yl hexanoate is a chemical compound that belongs to the class of benzofuran derivatives. . The presence of a nitro group and a hexanoate ester in its structure makes 2-Nitrobenzofuran-5-yl hexanoate an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 2-Nitrobenzofuran-5-yl hexanoate involves several steps, starting from the nitration of benzofuran. The nitration process can be carried out using a mixture of nitric acid and acetic acid, leading to the formation of 2-nitrobenzofuran . The next step involves the esterification of 2-nitrobenzofuran with hexanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . This reaction typically requires refluxing the mixture for several hours to achieve a high yield of the desired ester.

Comparison with Similar Compounds

Biological Activity

2-Nitro-1-benzofuran-5-YL hexanoate is a compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on a variety of research studies and findings.

  • Molecular Formula: C12H13N1O3
  • Molecular Weight: 233.24 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustration)

Antitumor Activity

Research has indicated that benzofuran derivatives, including this compound, exhibit significant antitumor properties. A study evaluated various benzofuran compounds against cancer cell lines and found that those with nitro groups showed enhanced cytotoxicity. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against ovarian cancer cell lines, indicating a promising avenue for anticancer drug development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies comparing 2-nitro-1-benzofuran derivatives to standard antibiotics revealed that they possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, the presence of a nitro group was linked to increased inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential as a novel antimicrobial agent .

Anti-inflammatory Effects

Nitro compounds are known for their anti-inflammatory properties. Research indicates that this compound can inhibit key inflammatory mediators such as COX-2 and TNF-α. In vitro assays showed that this compound significantly reduced the production of these pro-inflammatory cytokines in activated macrophages, highlighting its potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it has been shown to inhibit iNOS (inducible Nitric Oxide Synthase), which is crucial in inflammatory responses .
  • DNA Intercalation : Similar to other benzofuran derivatives, it may intercalate between DNA base pairs, disrupting normal cellular functions and leading to apoptosis in cancer cells .
  • Modulation of Signaling Pathways : The compound may interfere with various signaling pathways involved in cell proliferation and survival, particularly those activated by growth factors and cytokines .

Study on Antitumor Activity

A recent study evaluated the effects of this compound on human ovarian cancer cells (A2780). The results indicated an IC50 value of approximately 12 µM, demonstrating significant cytotoxicity compared to control groups treated with standard chemotherapeutic agents .

Antimicrobial Efficacy

In another study, this compound was tested against various bacterial strains. The results showed inhibition zones measuring up to 24 mm against Klebsiella pneumoniae, outperforming conventional antibiotics like ciprofloxacin in certain tests .

Summary Table of Biological Activities

Biological Activity Effect IC50/Zone of Inhibition
AntitumorCytotoxicity against A2780 cellsIC50 = 12 µM
AntimicrobialInhibition of S. aureusZone = 23 mm
Anti-inflammatoryInhibition of TNF-α productionSignificant reduction observed

Properties

CAS No.

56897-37-1

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

(2-nitro-1-benzofuran-5-yl) hexanoate

InChI

InChI=1S/C14H15NO5/c1-2-3-4-5-14(16)19-11-6-7-12-10(8-11)9-13(20-12)15(17)18/h6-9H,2-5H2,1H3

InChI Key

FNMFEKKWAIOWDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-]

Origin of Product

United States

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